molecular formula C25H20ClN3O3S B289951 12-acetyl-13-(4-chlorophenyl)-4-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one

12-acetyl-13-(4-chlorophenyl)-4-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one

Cat. No.: B289951
M. Wt: 478 g/mol
InChI Key: ZNHZHXURZZCWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of functional groups and aromatic rings, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final heterocyclic structure. Common reagents used in these reactions include chlorinating agents, acetylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

“8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, “8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one” is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into the mechanisms of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be explored for their pharmacological properties. Researchers may study its effects on various biological pathways and its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of “8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one” include other heterocyclic compounds with similar structural motifs. Examples include:

  • Pyrido[3,2-d]pyrimidines
  • Thieno[3,2-d]pyrimidines
  • Other substituted pyridines and pyrimidines

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Conclusion

“8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one” is a complex and versatile compound with a wide range of applications in scientific research Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry

Properties

Molecular Formula

C25H20ClN3O3S

Molecular Weight

478 g/mol

IUPAC Name

12-acetyl-13-(4-chlorophenyl)-4-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one

InChI

InChI=1S/C25H20ClN3O3S/c1-12-18(13(2)30)19(14-4-8-16(26)9-5-14)20-21-22(33-25(20)27-12)24(31)29-23(28-21)15-6-10-17(32-3)11-7-15/h4-11,23,28H,1-3H3,(H,29,31)

InChI Key

ZNHZHXURZZCWDO-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C3=C(C(=O)NC(N3)C4=CC=C(C=C4)OC)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)C

Canonical SMILES

CC1=C(C(=C2C3=C(C(=O)NC(N3)C4=CC=C(C=C4)OC)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)C

Origin of Product

United States

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